N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry, molecular recognition, and drug discovery . The compound’s structure includes a pyridazine ring fused with a pyrano ring, which contributes to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might start with the reaction of 4-aminobenzoyl amide with 4-nitrobenzoyl chloride to form an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperature, and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly in cancer research due to its ability to inhibit specific kinases.
Molecular Recognition: The compound’s unique structure allows it to participate in molecular recognition processes, making it valuable in the development of sensors and diagnostic tools.
Drug Discovery: Its properties make it a candidate for drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
N-Methyl Nicotinamide: Another compound with a similar pyridazine structure, known for its role as a selective inhibitor of tyrosine kinase 2 (TYK2).
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is unique due to its fused pyrano-pyridazine structure, which imparts distinct physicochemical properties. This uniqueness makes it valuable in specific applications where other pyridazine derivatives might not be as effective .
Properties
Molecular Formula |
C15H14N4O3 |
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Molecular Weight |
298.30 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O3/c16-14(20)9-1-3-11(4-2-9)17-15(21)13-7-10-8-22-6-5-12(10)18-19-13/h1-4,7H,5-6,8H2,(H2,16,20)(H,17,21) |
InChI Key |
ODGLGVYLHKHIOR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC(=NN=C21)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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